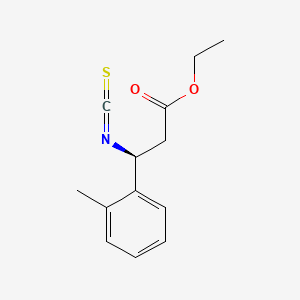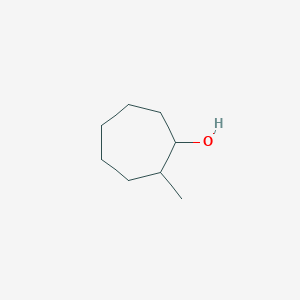
2-Methylcycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcycloheptan-1-ol is an organic compound with the molecular formula C8H16O It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a cycloheptane ring with a methyl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-methylcycloheptanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Methylcycloheptanone.
Reduction: Various alcohol derivatives.
Substitution: 2-Methylcycloheptyl chloride.
Aplicaciones Científicas De Investigación
2-Methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alcohols with biological membranes.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 2-Methylcycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes.
Comparación Con Compuestos Similares
1-Methylcycloheptan-1-ol: Similar in structure but with the methyl group at a different position.
2-Methylcyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Methylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered analogs. This uniqueness can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3 |
Clave InChI |
CVEWSZALSLGZAU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


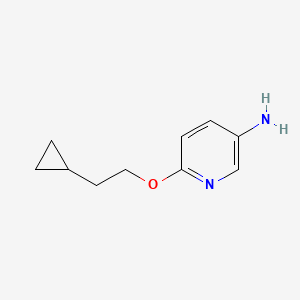
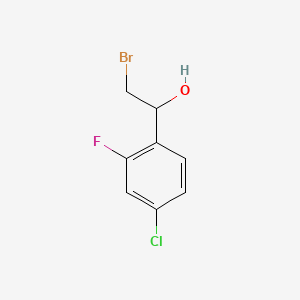

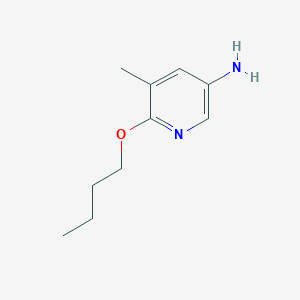
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)


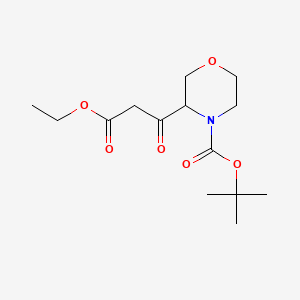

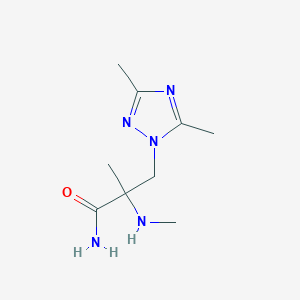
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
